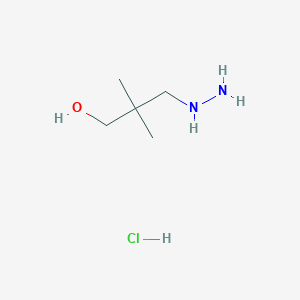

3-Hydrazinyl-2,2-dimethylpropan-1-ol hydrochloride

Description

3-Hydrazinyl-2,2-dimethylpropan-1-ol hydrochloride is a specialized chemical building block used in organic synthesis and pharmaceutical research. Structurally, it features a hydrazinyl group (-NH-NH₂) attached to a 2,2-dimethylpropan-1-ol backbone, with a hydrochloride counterion enhancing its stability and solubility. This compound is commercially available in quantities ranging from 50 mg to 500 mg, with pricing at €667 and €1,863, respectively, reflecting its niche applications and high purity standards . Its primary utility lies in synthesizing hydrazine derivatives, coordination complexes, and intermediates for drug discovery.

Properties

IUPAC Name |

3-hydrazinyl-2,2-dimethylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O.ClH/c1-5(2,4-8)3-7-6;/h7-8H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREKCLXHYXRFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-81-9 | |

| Record name | 1-Propanol, 3-hydrazinyl-2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydrazinyl-2,2-dimethylpropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Hydrazinyl-2,2-dimethylpropan-1-ol hydrochloride (CAS No. 1803588-81-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

This compound is characterized by its hydrazine functional group, which is known to participate in various biological interactions. The molecular formula is and it has been studied for its role in enzyme inhibition and as a potential therapeutic agent.

Biological Activity

The biological activity of this compound can be summarized as follows:

1. Antioxidant Activity

- The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases.

2. Antimicrobial Effects

- Studies have indicated that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested.

3. Enzyme Inhibition

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may be beneficial in treating certain conditions.

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Binding : The hydrazine group allows for hydrogen bonding with active sites of enzymes, potentially leading to competitive inhibition.

- Reactive Oxygen Species Scavenging : The compound can neutralize free radicals, thereby reducing oxidative stress within cells.

Case Studies and Research Findings

A review of literature reveals several case studies demonstrating the biological activities of this compound:

Case Study 1: Antioxidant Efficacy

In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated a dose-dependent increase in radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound showed notable inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Case Study 3: Enzyme Inhibition Profile

Research investigating the enzyme inhibition profile revealed that this compound effectively inhibited acetylcholinesterase activity, which is crucial in neurodegenerative disease management .

Data Tables

| Biological Activity | Test Method | Result |

|---|---|---|

| Antioxidant | DPPH Assay | Dose-dependent activity observed |

| Antimicrobial | Agar Diffusion | Inhibition at 50 µg/mL against S. aureus |

| Enzyme Inhibition | Spectrophotometric | Significant inhibition of acetylcholinesterase |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- SMILES : CC(C)(CNN)CO

- InChIKey : KIQPQSYPPJEETL-UHFFFAOYSA-N

The compound features a hydrazine functional group, which is known for its reactivity and potential biological activity. Its structural characteristics make it suitable for various applications in drug development and synthesis.

Pharmacological Applications

- Anticancer Research :

- Drug Delivery Systems :

-

Inhibitors of Biological Pathways :

- Studies have explored the use of hydrazine derivatives as inhibitors of specific protein interactions involved in cancer progression. For instance, compounds similar to this compound have shown promise in inhibiting the YAP/TAZ-TEAD interaction, which is crucial in malignant mesothelioma treatment .

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions allows for the development of new pharmacologically active compounds:

- Synthesis of Hydrazones : The compound can react with aldehydes and ketones to form hydrazones, which are valuable in medicinal chemistry as they often possess significant biological activity.

- Formation of Heterocyclic Compounds : It can also be used to synthesize heterocycles that are essential in drug discovery, particularly in creating new classes of therapeutic agents .

Case Studies and Research Findings

Chemical Reactions Analysis

Hydrazine-Specific Reactions

The hydrazine moiety (-NH-NH) undergoes characteristic reactions, often influenced by its protonated state in the hydrochloride salt:

Condensation with Carbonyl Compounds

Reacts with ketones or aldehydes to form hydrazones, a key step in synthesizing heterocycles. For example:

-

Reagents : Acetone, benzaldehyde under acidic or neutral conditions .

-

Applications : Intermediate in pharmaceutical synthesis (e.g., zolmitriptan) .

Reductive Alkylation

The hydrazine group can be alkylated using aldehydes/ketones in reductive amination:

Cyclization Reactions

In the presence of carbonyl groups, intramolecular cyclization can yield nitrogen-containing heterocycles (e.g., pyrazoles or phthalazinones) :

Alcohol-Specific Reactions

The primary alcohol (-CHOH) participates in typical hydroxyl-group transformations:

Substitution

-

Halogenation : Treatment with thionyl chloride (SOCl) or phosphorus tribromide (PBr) converts the hydroxyl group to a chloride or bromide:

Oxidation

Steric hindrance from the dimethyl groups may limit oxidation, but strong oxidizers (e.g., KMnO) could yield a carboxylic acid:

-

Challenges : Tertiary alcohols resist oxidation, but the primary position may allow partial conversion .

Esterification

Reacts with acyl chlorides or anhydrides to form esters:

Diazo Coupling

Under acidic conditions, the hydrazine group forms diazonium intermediates, enabling coupling with aromatic amines or phenols:

Tandem Oxidation-Condensation

Sequential oxidation of the alcohol to an aldehyde, followed by hydrazone formation:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Varying Functional Groups

3-Methoxy-2,2-dimethylpropan-1-ol

- Key Differences : Replaces the hydrazinyl group with a methoxy (-OCH₃) moiety.

- Applications : Used as a solvent or intermediate in organic synthesis.

- Comparison Insight: The absence of a reactive hydrazine group limits its use in metal coordination or hydrazone formation but enhances stability for non-reactive synthetic pathways.

3-(Dimethylamino)-2,2-dimethylpropan-1-ol

- Key Differences: Substitutes hydrazinyl with a dimethylamino (-N(CH₃)₂) group.

- Applications : Employed in pharmaceutical intermediates, as demonstrated in the synthesis of a spirocyclic carboxamide derivative (LCMS: m/z 771 [M+H]⁺, HPLC retention time: 1.25 minutes) .

- Comparison Insight : The tertiary amine group facilitates pH-dependent solubility and catalytic activity in nucleophilic reactions, contrasting with the hydrazinyl group’s nucleophilic and chelating properties.

3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol Hydrochloride

- Key Differences : Incorporates a cyclopropyl ring and a primary amine (-NH₂) instead of hydrazinyl.

- Applications : Utilized in biomedical research for designing constrained cyclic analogs.

- Commercial Availability : Offered by Ambeed, Inc. and LGC Standards, highlighting its role in high-value drug discovery projects .

- Comparison Insight : The cyclopropyl group introduces steric hindrance and conformational rigidity, which may improve metabolic stability compared to the linear hydrazinyl derivative.

Acyclur (1-[(1,3-Dihydroxy-2-propoxy)methyl]-uracil)

- Key Differences: Derived from 1,3-dichloro-2-propanol and functionalized with a uracil moiety.

- Applications : Antiviral agent precursor, synthesized via benzyl deprotection and coupling reactions .

- Comparison Insight : The dihydroxypropoxy backbone shares structural motifs with 3-hydrazinyl-2,2-dimethylpropan-1-ol, but the uracil addition directs its use toward nucleoside analogs rather than hydrazine-based chemistry.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Key Differences: Features a methylamino group and a thiophene ring.

- Applications: Monitored as a related compound in drospirenone/ethinyl estradiol formulations under USP guidelines, with strict impurity control (≤0.3% for unspecified impurities) .

- Comparison Insight : The thiophene heterocycle enhances π-π stacking interactions in drug-receptor binding, a property absent in the aliphatic hydrazinyl compound.

Data Table: Comparative Overview

Research Findings and Implications

- Reactivity: The hydrazinyl group in 3-hydrazinyl-2,2-dimethylpropan-1-ol hydrochloride enables unique reactivity in forming hydrazones and metal complexes, distinguishing it from amino or methoxy analogues .

- Regulatory Compliance : Compounds like 3-methoxy-2,2-dimethylpropan-1-ol emphasize safety certifications (e.g., TSE/BSE-free), which are critical for biologics but less emphasized in small-molecule intermediates .

- Commercial Viability : Higher pricing of this compound reflects its specialized role compared to bulkier amines or cyclopropyl derivatives .

Preparation Methods

Precursor Synthesis: 2,2-Dimethylpropane-1,3-diol Production

Aldol Addition of Isobutyraldehyde and Formaldehyde

The foundational step involves reacting isobutyraldehyde with formaldehyde in aqueous solution using tertiary amines such as tri-n-propylamine (2–12 mol% relative to isobutyraldehyde) at 80–95°C. This exothermic reaction produces 2,2-dimethyl-3-hydroxypropanal via aldol condensation. The use of tri-n-propylamine minimizes side reactions with primary/secondary amines, ensuring a purity >99% after distillation.

Hydrogenation to Diol

The hydroxyaldehyde intermediate undergoes catalytic hydrogenation at 40–160°C under 10–50 kPa H₂ pressure, yielding 2,2-dimethylpropane-1,3-diol. Distillation in fractionating columns (50–70 theoretical plates) removes residual amines and isobutanol, achieving <5 ppm alkalinity.

Functionalization with Hydrazine

Hydrazine Substitution at the 3-Position

Tosylate Intermediate Formation

The diol’s 3-hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride in dichloromethane with pyridine (92% yield). For example, reacting 2,2-dimethylpropane-1,3-diol (10 mmol) with TsCl (12 mmol) and pyridine (15 mmol) at 20°C for 22 hours yields the 3-tosylate derivative.

Nucleophilic Substitution with Hydrazine

The tosylate intermediate reacts with anhydrous hydrazine in methanol under reflux (12 hours, 86% yield). For instance, combining 3-tosyl-2,2-dimethylpropan-1-ol (5 mmol) with hydrazine (15 mmol) in methanol at 65°C produces 3-hydrazinyl-2,2-dimethylpropan-1-ol. Acidic workup with HCl yields the hydrochloride salt (mp 180–182°C).

Catalytic and Process Optimization

Role of Solvent Systems

Purification and Characterization

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-hydrazinyl-2,2-dimethylpropan-1-ol hydrochloride to minimize impurities?

- Methodological Answer : To optimize synthesis, focus on controlling reaction parameters such as temperature, pH, and stoichiometry. For example:

- Use hydrazine derivatives in a protic solvent (e.g., ethanol/water mixtures) to enhance nucleophilic substitution efficiency .

- Monitor intermediate steps via thin-layer chromatography (TLC) or HPLC to track unreacted starting materials or byproducts .

- Implement recrystallization in polar solvents (e.g., methanol) to isolate the hydrochloride salt and remove residual impurities .

- Critical Data :

- Purity thresholds for impurities (e.g., ≤0.1% for individual unspecified impurities) should align with pharmacopeial standards .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques :

- ¹H/¹³C NMR : Confirm the presence of the hydrazinyl group (δ ~2.5–3.5 ppm for NH-NH₂) and dimethylpropanol backbone .

- Mass Spectrometry (MS) : Verify molecular ion peaks matching the theoretical mass (C₅H₁₃N₂O·HCl: ~152.6 g/mol for the free base + 36.5 g/mol for HCl).

- HPLC with UV detection : Assess purity using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What stability studies are essential for ensuring the compound’s reliability in long-term experiments?

- Methodological Answer : Conduct accelerated stability testing under varying conditions:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .

- Hydrolytic Stability : Expose to buffers (pH 1–9) at 25°C and 37°C; quantify hydrolysis products (e.g., free hydrazine) using ion chromatography .

- Light Sensitivity : Perform ICH Q1B photostability testing with UV/visible light exposure .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Methodological Answer :

- Cross-validate techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations, particularly for overlapping signals in the hydrazinyl region .

- Isotopic Labeling : Synthesize a deuterated analog to confirm assignments of exchangeable protons (e.g., NH groups) .

- High-Resolution MS (HRMS) : Differentiate between isobaric impurities and the target compound with sub-ppm mass accuracy .

Q. What strategies mitigate side reactions when functionalizing the hydrazinyl group for drug discovery applications?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the hydrazine group with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks during coupling reactions .

- Selective Solvents : Use aprotic solvents (e.g., DMF or DMSO) to suppress hydrolysis during acylations or alkylations .

- Kinetic Control : Optimize reaction time and temperature to favor mono-substitution over di-substitution products .

Q. How can researchers resolve discrepancies in bioactivity data across different assay formats?

- Methodological Answer :

- Assay Optimization : Standardize parameters (e.g., pH, ionic strength) to ensure consistency. For receptor-binding studies, validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Metabolite Screening : Use LC-MS/MS to identify potential metabolites that may interfere with activity in cell-based vs. cell-free assays .

- Negative Controls : Include known inhibitors or vehicle-only samples to isolate compound-specific effects .

Data Contradiction Analysis

Q. How to address inconsistencies in solubility data reported in different solvents?

- Methodological Answer :

- Solvent Polarity : Systematically test solubility in a solvent series (e.g., water, ethanol, DMSO) under controlled temperatures (25°C vs. 37°C) .

- Salt Form Impact : Compare hydrochloride salt solubility with free base; HCl may enhance aqueous solubility via ion-dipole interactions .

- Dynamic Light Scattering (DLS) : Check for aggregation in non-polar solvents, which may lead to false low-solubility readings .

Applications in Scientific Research

Q. What role does this compound play in synthesizing metal-chelating agents?

- Methodological Answer :

- Coordination Chemistry : React with transition metals (e.g., Co²⁺, Ni²⁺) in ethanol/water to form stable complexes; characterize via UV-vis spectroscopy and cyclic voltammetry .

- Ligand Design : Modify the hydrazinyl group with electron-withdrawing substituents to tune chelation strength .

Q. How can this compound serve as a precursor for radiopharmaceuticals?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.